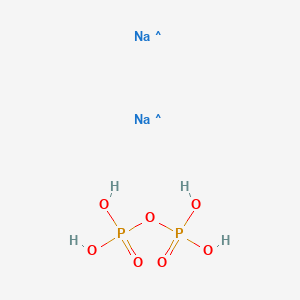

Pyrophosphoric acid disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It consists of sodium cations (Na⁺) and dihydrogen pyrophosphate anions (H₂P₂O₇²⁻). This compound is a white, water-soluble solid that serves as a buffering and chelating agent, with many applications in various industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrophosphoric acid disodium can be prepared by the thermal condensation of sodium dihydrogen phosphate. The reaction involves heating sodium dihydrogen phosphate to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by heating sodium dihydrogen phosphate at high temperatures. This process results in the formation of this compound along with the release of water .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable phosphate structure.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form orthophosphoric acid.

Common Reagents and Conditions:

Reagents: Common reagents include acids like hydrochloric acid and sulfuric acid, which can facilitate the hydrolysis of this compound.

Conditions: These reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH conditions.

Major Products:

Applications De Recherche Scientifique

Pyrophosphoric acid disodium has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of pyrophosphoric acid disodium involves its ability to chelate metal ions. By binding to metal ions, it prevents their participation in unwanted side reactions. This chelating property is particularly useful in biological and industrial applications where metal ion interference needs to be minimized . At physiological pH, this compound exists as a mixture of doubly and singly protonated forms, which allows it to interact with various molecular targets .

Comparaison Avec Des Composés Similaires

- Disodium phosphate (Na₂HPO₄)

- Tetrasodium pyrophosphate (Na₄P₂O₇)

- Sodium hexametaphosphate (Na₆P₆O₁₈)

Comparison:

- Disodium phosphate: Unlike pyrophosphoric acid disodium, disodium phosphate is primarily used as a buffering agent in food and pharmaceuticals.

- Tetrasodium pyrophosphate: This compound has a higher sodium content and is used in detergents and water treatment.

- Sodium hexametaphosphate: Known for its ability to sequester metal ions, it is used in water treatment and as a dispersing agent in various industrial processes .

This compound stands out due to its specific chelating properties and its ability to act as a buffering agent in a wide range of applications.

Propriétés

Formule moléculaire |

H4Na2O7P2 |

|---|---|

Poids moléculaire |

223.95 g/mol |

InChI |

InChI=1S/2Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

PPJGSBMKHZFHFF-UHFFFAOYSA-N |

SMILES canonique |

OP(=O)(O)OP(=O)(O)O.[Na].[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)

![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)